molecular formula C16H18FNO2S B4053514 4-fluoro-N-(2-methoxyethyl)-3-methyl-N-(2-thienylmethyl)benzamide

4-fluoro-N-(2-methoxyethyl)-3-methyl-N-(2-thienylmethyl)benzamide

Cat. No.: B4053514
M. Wt: 307.4 g/mol
InChI Key: XDNSHQSATYDFHS-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methoxyethyl)-3-methyl-N-(2-thienylmethyl)benzamide is a useful research compound. Its molecular formula is C16H18FNO2S and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.10422815 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin 1A Receptors and Alzheimer's Disease

4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, has shown significant applications in the study of Alzheimer's disease. It has been used in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and control groups. Decreases in 5-HT(1A) receptor measures were found to correlate with worsening clinical symptoms and decreased glucose utilization, providing insight into the progression of Alzheimer's disease and its relation to serotonin 1A receptors (Kepe et al., 2006).

Development of Fluorine-18-Labeled Antagonists

Research has involved the synthesis of fluorinated derivatives of WAY 100635 for the development of fluorine-18-labeled 5-HT1A antagonists. These compounds were evaluated for their biological properties and potential applications in imaging serotonin levels and distribution in the brain. This research contributes to our understanding of serotonin's role in various neurological conditions and the development of diagnostic tools (Lang et al., 1999).

Imaging Sigma-2 Receptor Status in Tumors

A series of fluorine-containing benzamide analogs were synthesized and evaluated as potential ligands for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). The compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their potential for imaging applications in oncology (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation highlights the role of fluorinated compounds in pharmaceutical and agrochemical industries. This work includes the synthesis of diverse fluorinated heterocycles, demonstrating the utility of fluorination in medicinal chemistry and drug development (Wu et al., 2017).

Properties

IUPAC Name

4-fluoro-N-(2-methoxyethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-12-10-13(5-6-15(12)17)16(19)18(7-8-20-2)11-14-4-3-9-21-14/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNSHQSATYDFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(CCOC)CC2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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